An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthiophenoxyacetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthiophenoxyacetonitrile
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and purification to its formulation and pharmacokinetic profile. This guide provides a detailed exploration of 2-Methylthiophenoxyacetonitrile, a compound of interest at the intersection of aromatic, ether, and nitrile functionalities.
Given that 2-Methylthiophenoxyacetonitrile is not a widely characterized compound with extensive published data, this document takes a dual approach. It combines in silico predictions with established, robust experimental protocols. This guide is structured to not only present predicted values but to empower researchers with the methodologies to empirically validate these properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the characterization process.
Molecular Structure and Computational Predictions
The foundational step in characterizing any molecule is to understand its structure and, from that, derive theoretical physicochemical properties. These predictions, often generated through Quantitative Structure-Property Relationship (QSPR) models, offer a valuable baseline before embarking on empirical studies.[1][2][3]
Caption: Chemical structure of 2-Methylthiophenoxyacetonitrile.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-Methylthiophenoxyacetonitrile. These values are derived from established computational models that analyze the molecule's structure.[4][5][6][7][8][9][10]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C10H9NOS | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 191.25 g/mol | Influences diffusion, solubility, and membrane transport. |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Low to moderate | Impacts bioavailability and formulation options. |
| pKa (Acid Dissociation Constant) | Not applicable (no acidic protons) | The nitrile group is very weakly basic. |
| Melting Point | 70-90 °C | Important for solid-state characterization, purification, and formulation. |
| Boiling Point | > 300 °C (with decomposition) | Indicates volatility and is crucial for purification by distillation if stable. |
| Polar Surface Area (PSA) | 50.1 Ų | Influences membrane permeability and interactions with biological targets. |
Synthesis and Purification Workflow
A plausible synthetic route for 2-Methylthiophenoxyacetonitrile would involve the nucleophilic substitution of a leaving group on an acetonitrile derivative with 2-methylthiophenoxide.
Caption: A general workflow for the synthesis and purification of 2-Methylthiophenoxyacetonitrile.
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining the key physicochemical properties of 2-Methylthiophenoxyacetonitrile.
Melting Point Determination
Causality: The melting point is a fundamental property for the identification and purity assessment of a solid compound. A sharp melting point range typically indicates high purity.
Protocol:
-
Ensure the sample of 2-Methylthiophenoxyacetonitrile is completely dry.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Boiling Point Determination
Causality: The boiling point provides information about the volatility of a liquid compound and is a key parameter for purification by distillation.
Protocol (Micro boiling point determination):
-
Place a few drops of 2-Methylthiophenoxyacetonitrile into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a suitable heating bath (e.g., silicone oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Solubility Determination
Causality: Solubility in various solvents is critical for choosing appropriate systems for reactions, purification, and formulation. Aqueous solubility is particularly important for drug delivery.
Protocol (Thermodynamic Solubility):
-
Add an excess amount of 2-Methylthiophenoxyacetonitrile to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of 2-Methylthiophenoxyacetonitrile using a calibrated analytical method, such as HPLC-UV.
-
The calculated concentration represents the thermodynamic solubility.
Octanol-Water Partition Coefficient (logP) Determination
Causality: LogP is a measure of a compound's lipophilicity, which is a critical determinant of its ADME properties. The shake-flask method is the gold standard for its determination.[11][12][13][14][15]
Caption: Workflow for logP determination using the shake-flask method.
Protocol (Shake-Flask Method):
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of 2-Methylthiophenoxyacetonitrile in the pre-saturated n-octanol.
-
Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Shake the funnel for a predetermined time to allow for partitioning equilibrium.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Alternatively, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for a higher throughput estimation of logP.[16][17][18][19]
Thermal Stability Assessment
Causality: Understanding the thermal stability and decomposition profile of a compound is crucial for determining safe handling and storage conditions. Thermogravimetric analysis (TGA) is the standard method for this assessment.[20][21][22][23][24]
Protocol (Thermogravimetric Analysis - TGA):
-
Place a small, accurately weighed sample (5-10 mg) of 2-Methylthiophenoxyacetonitrile into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The instrument will record the sample's mass as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.[25]
Infrared (IR) Spectroscopy
Expected Absorptions:
-
~2250 cm⁻¹ (sharp, medium intensity): C≡N (nitrile) stretch. This is a very characteristic peak.[26][27]
-
~1580-1450 cm⁻¹: C=C stretching vibrations of the thiophene ring.
-
~1250-1000 cm⁻¹: C-O-C (ether) stretching vibrations.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl and methylene groups).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[28]
Predicted ¹H NMR (in CDCl₃):
-
~7.0-7.5 ppm (multiplet, 2H): Protons on the thiophene ring.[29][30]
-
~5.0 ppm (singlet, 2H): -O-CH₂-CN protons.
-
~2.4 ppm (singlet, 3H): -CH₃ protons on the thiophene ring.
Predicted ¹³C NMR (in CDCl₃):
-
~150-160 ppm: Carbon of the thiophene ring attached to the oxygen.
-
~120-140 ppm: Other carbons of the thiophene ring.[29][30][31]
-
~60-70 ppm: -O-CH₂-CN carbon.
-
~15-20 ppm: -CH₃ carbon.
Computational NMR prediction software can provide more refined estimates of chemical shifts and coupling constants.[32][33][34][35][36]
Mass Spectrometry (MS)
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 191.25). The molecular ion peak for nitriles can sometimes be weak.[26]
-
Key Fragments:
-
Loss of the cyanomethyl group (-CH₂CN) leading to a fragment corresponding to the 2-methylthiophenoxy cation.
-
Cleavage of the ether bond.
-
Fragmentation of the thiophene ring.
-
Software tools are available to predict mass spectral fragmentation patterns, which can be compared with experimental data for structure confirmation.[37][38][39][40][41][42]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 2-Methylthiophenoxyacetonitrile. By integrating computational predictions with detailed experimental protocols, researchers and drug development professionals are equipped with the necessary tools to thoroughly characterize this and other novel compounds. A robust understanding of these properties is a critical step in advancing a molecule from the laboratory to potential therapeutic applications.
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